

Spectroscopic Characterization of Oxetan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: Oxetan-3-ol

Cat. No.: B104164

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This guide provides a detailed overview of the spectroscopic data for **Oxetan-3-ol**, a valuable building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Oxetan-3-ol**. The quantitative data are summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ^{13}C NMR probes the carbon skeleton.

^1H NMR Data

The proton NMR spectrum of **Oxetan-3-ol** exhibits distinct signals corresponding to the hydroxyl proton and the protons on the oxetane ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.88-5.00	Multiplet	2H	-CH ₂ -O-
4.45	Triplet	1H	-CH-OH
3.58	Singlet	1H	-OH
Solvent: CDCl ₃ , Spectrometer Frequency: 400 MHz[1]			

¹³C NMR Data

Experimental ¹³C NMR data for **Oxetan-3-ol** is not readily available in the public spectral databases searched.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Oxetan-3-ol** is characterized by the presence of a hydroxyl group and a cyclic ether.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500–3200	Strong, Broad	O–H stretch (hydrogen-bonded alcohol)
3000–2850	Medium	C–H stretch (alkane)
1320–1000	Strong	C–O stretch (alcohol, ether)
Predicted absorptions based on characteristic functional group frequencies.[2][3][4]		

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **Oxetan-3-ol** is 74.08 g/mol [\[5\]](#)[\[6\]](#)[\[7\]](#) The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Fragmentation Pathway
74	$[\text{C}_3\text{H}_6\text{O}_2]^+\bullet$	Molecular Ion
56	$[\text{C}_3\text{H}_4\text{O}]^+\bullet$	Loss of H_2O
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha-cleavage
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Transannular cleavage

Predicted fragmentation patterns based on the general behavior of alcohols and cyclic ethers.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol (^1H NMR)

This protocol outlines the steps for preparing a sample of **Oxetan-3-ol** for ^1H NMR analysis.

- Sample Preparation:
 - Accurately weigh 5-25 mg of **Oxetan-3-ol** into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.

- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
 - Process the raw data by applying a Fourier transform, phasing, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (Neat Liquid)

This protocol describes the procedure for obtaining an IR spectrum of liquid **Oxetan-3-ol**.

- Sample Preparation:
 - Clean two salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like acetone and allow them to dry completely.
 - Place one to two drops of neat **Oxetan-3-ol** onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, even film.
- Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- After analysis, clean the salt plates thoroughly with a dry solvent and return them to a desiccator for storage.

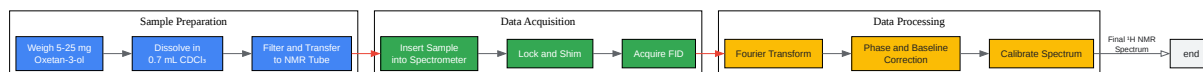
Mass Spectrometry Protocol (Electron Ionization)

This protocol details the general steps for analyzing a volatile liquid sample like **Oxetan-3-ol** using a mass spectrometer with an electron ionization source.

- Sample Introduction:
 - For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.
 - If using a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample into the ion source.
 - If using a GC inlet, the sample is first injected into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.

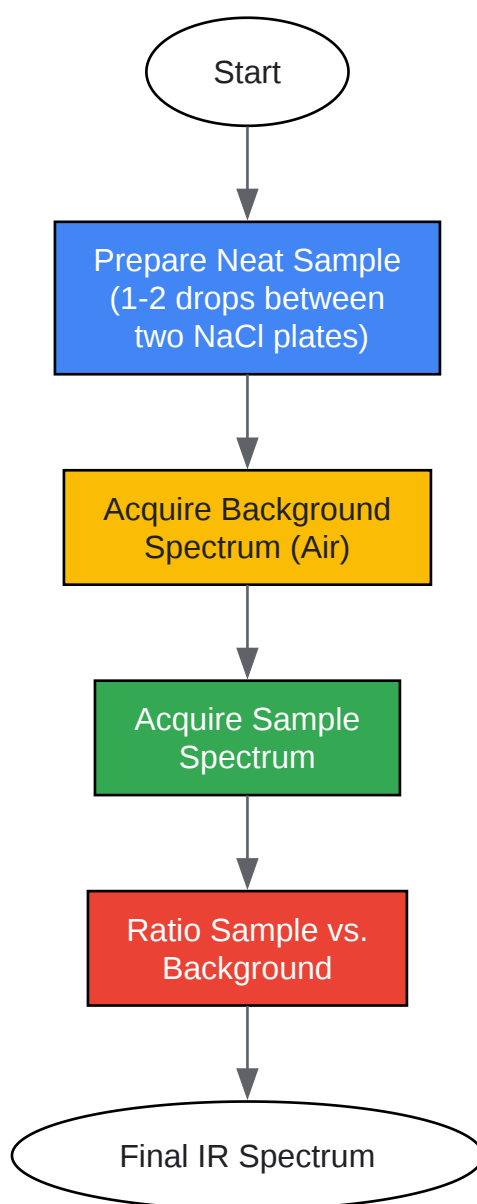
Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for each spectroscopic technique.



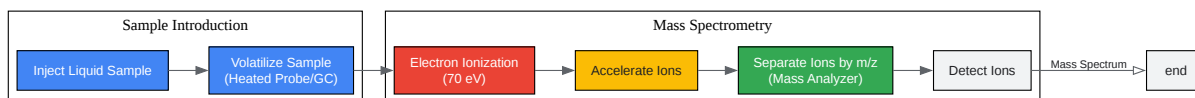
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Workflow for ^1H NMR Spectroscopy.



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Workflow for IR Spectroscopy.



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Workflow for Mass Spectrometry.

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